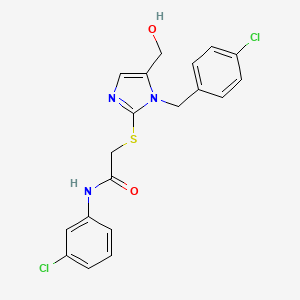
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound represents a class of chemicals that have garnered interest due to their potential in various fields of chemistry and medicine. The focus here is on its chemical nature, including synthesis, structural analysis, and its inherent chemical and physical properties.
Synthesis Analysis
The synthesis process typically involves the reaction of aromatic aldehydes or aryl isothiocyanates with precursors such as 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which can be prepared from 4-chlorobenzaldehyde and acetylglycine. This process results in compounds like 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones and 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazides, which are closely related to the compound of interest (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like IR, NMR, and mass spectral data, providing insights into the spatial arrangement and bonding patterns of atoms within the molecule. This structural information is crucial for understanding the reactivity and properties of the compound (C. T. Nguyen, T. T. Nguyen, T. V. Nguyen, & H. Bui, 2016).
Chemical Reactions and Properties
The compound's reactivity includes its ability to undergo further chemical transformations, such as cyclization reactions, to form new structures with potential biological activities. These reactions often involve the formation of rings or the addition of functional groups that can significantly alter the compound's chemical behavior and applications (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties of such compounds can be determined by their crystalline structure, which is analyzed through X-ray crystallography. This provides information on the compound's stability, solubility, and other physical characteristics important for its practical applications (K. Saravanan, K. Priya, S. Anand, S. Kabilan, & S. Selvanayagam, 2016).
Chemical Properties Analysis
The chemical properties include the compound's reactivity towards other chemicals, its stability under various conditions, and its potential to participate in further chemical reactions. These properties are influenced by the compound's molecular structure and can be studied through various chemical assays and spectroscopic techniques (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, & Yanhua Xu, 2014).
Applications De Recherche Scientifique
Chemical Design and Synthesis
The design and synthesis of chemical compounds with the structure similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been explored for various therapeutic and chemical applications. One notable example includes the discovery of K-604, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for ACAT-1 over ACAT-2, highlighting its potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimicrobial and Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide showed promising inhibitory potential against α-glucosidase, suggesting their utility as drug leads for diabetes treatment and other related metabolic disorders (M. Iftikhar et al., 2019). Another study demonstrated the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, showcasing their potential as antibacterial agents (P. Yu et al., 2014).
Biochemical Research and Molecular Modeling
The chemical structures similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been utilized in biochemical research and molecular modeling studies. These compounds serve as valuable tools for understanding molecular interactions, enzyme inhibition, and the development of new therapeutic agents. Studies such as the synthesis and QSAR (Quantitative Structure-Activity Relationship) of related compounds for potential antibacterial agents offer insights into the relationship between chemical structure and biological activity, contributing to the design of more effective drugs (N. Desai et al., 2008).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-14-6-4-13(5-7-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-3-1-2-15(21)8-16/h1-9,25H,10-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRZCOYEGPUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

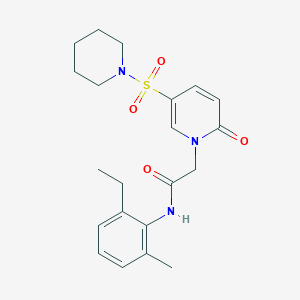
![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)

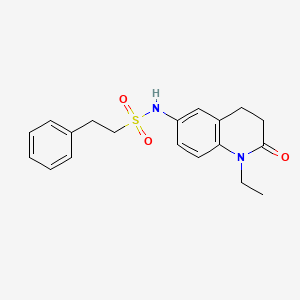
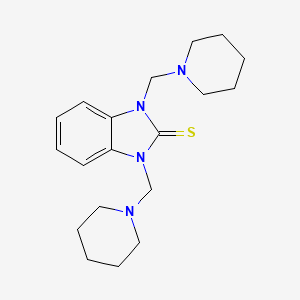
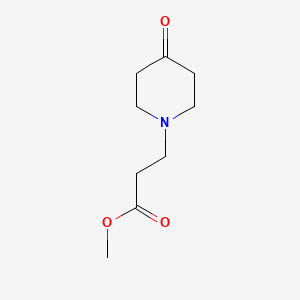
![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)
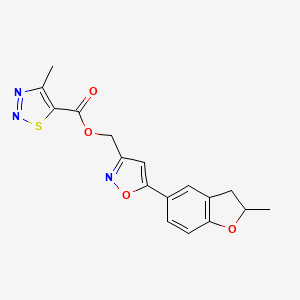
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)


![2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2482592.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2482594.png)